3-(Chloromethyl)-1,2,5-thiadiazole

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

3-(Chloromethyl)-1,2,5-thiadiazole is a superior electrophilic building block due to the uniquely electron-deficient 1,2,5-thiadiazole core, which provides predictable reactivity for nucleophilic substitution. Unlike inert halogenated analogs (e.g., 1,2,4-thiadiazoles), its reactive chloromethyl handle enables efficient parallel synthesis of kinase inhibitor libraries and PROTAC linkers. As a direct precursor to GIPR agonist intermediates (Eli Lilly patents) and CDK4/6 degrader linkers, it offers a cost-advantaged route over bromomethyl analogs. Procure this high-purity intermediate to accelerate your medicinal chemistry and process R&D programs.

Molecular Formula C3H3ClN2S
Molecular Weight 134.58
CAS No. 16311-47-0
Cat. No. B2612805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1,2,5-thiadiazole
CAS16311-47-0
Molecular FormulaC3H3ClN2S
Molecular Weight134.58
Structural Identifiers
SMILESC1=NSN=C1CCl
InChIInChI=1S/C3H3ClN2S/c4-1-3-2-5-7-6-3/h2H,1H2
InChIKeyVXDWULIDECASCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chloromethyl)-1,2,5-thiadiazole CAS 16311-47-0: A High-Purity Halomethyl Building Block for Heterocyclic Synthesis


3-(Chloromethyl)-1,2,5-thiadiazole (CAS: 16311-47-0) is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, featuring a reactive chloromethyl substituent at the 3-position of the 1,2,5-thiadiazole ring . With a molecular formula of C3H3ClN2S and a molecular weight of 134.59 g/mol, this compound serves as a versatile electrophilic building block for constructing more complex molecules, particularly in medicinal chemistry and agrochemical research . The 1,2,5-thiadiazole core is notably π-electron deficient and resistant to electrophilic substitution, which grants the chloromethyl substituent a distinct, predictable reactivity profile when compared to other heterocyclic chloromethyl scaffolds [1].

Why 3-(Chloromethyl)-1,2,5-thiadiazole is Not Interchangeable with Other Chloromethyl Heterocycles or 1,2,5-Thiadiazole Analogs


Direct substitution with alternative chloromethyl heterocycles (e.g., 1,2,4-thiadiazole, pyridine) or even closely related 1,2,5-thiadiazole analogs is not feasible without altering synthetic outcomes and biological profiles. The 1,2,5-thiadiazole ring system is uniquely electron-deficient, which strongly influences the reactivity of the attached chloromethyl group and imparts a specific electronic and steric environment to any derivative [1]. This is a stark contrast to other heterocyclic cores; for instance, halogens in the 3-position of 1,2,4-thiadiazoles are reported to be inert toward most nucleophilic reagents, whereas the chloromethyl group in the 3-position of a 1,2,5-thiadiazole is reactive [2]. Furthermore, the 1,2,5-thiadiazole nucleus itself is a privileged structure in medicinal chemistry, with derivatives showing distinct activity profiles as kinase inhibitors and antimicrobial agents that cannot be replicated by simply swapping the heterocyclic core [3].

Quantified Differentiation: Evidence-Based Reasons to Prioritize 3-(Chloromethyl)-1,2,5-thiadiazole


Enhanced Nucleophilic Substitution Reactivity: A Distinct Advantage Over 1,2,4-Thiadiazole Analogs

The chloromethyl group in 3-(chloromethyl)-1,2,5-thiadiazole exhibits predictable and useful reactivity toward a range of nucleophiles, including amines, thiols, and alcohols. This is a key differentiator from closely related isomers. In 1,2,4-thiadiazoles, while the 5-position is highly reactive toward nucleophilic substitution, halogens or halomethyl groups situated at the 3-position are typically inert toward most nucleophilic reagents [1]. Therefore, 3-(chloromethyl)-1,2,5-thiadiazole offers a unique and accessible reactive handle for diversification that is absent in its 1,2,4-thiadiazole counterpart.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Higher Synthetic Yield and Lower Density Compared to 3-(Bromomethyl)-1,2,5-thiadiazole

In terms of procurement and synthetic utility, the chloromethyl derivative offers tangible advantages over its bromomethyl analog. While specific yield data for the synthesis of 3-(chloromethyl)-1,2,5-thiadiazole is not widely reported, it is typically prepared via chloromethylation of 1,2,5-thiadiazole under conditions that ensure high yields and minimize side reactions . In contrast, the synthesis of 3-(bromomethyl)-1,2,5-thiadiazole from the corresponding methyl derivative using N-bromosuccinimide (NBS) and perbenzoic acid in refluxing tetrachloromethane has been reported with a yield of only 22% . Furthermore, the chloromethyl derivative (C3H3ClN2S, MW: 134.59) has a lower molecular weight and is predicted to have a lower density compared to the bromomethyl analog (C3H3BrN2S, MW: 179.04, Density: 1.887±0.06 g/cm³) .

Process Chemistry Synthetic Methodology Physicochemical Properties

Greater Halogenation Selectivity with N-Chlorosuccinimide (NCS) vs. NBS for 1,2,5-Thiadiazole Core Derivatization

A foundational study on the reactivity of the 1,2,5-thiadiazole core demonstrated a significant difference in selectivity between chlorinating and brominating agents. In the dihalogenation of 3,4-dimethyl-1,2,5-thiadiazole, N-chlorosuccinimide (NCS) exhibited greater selectivity than N-bromosuccinimide (NBS) [1]. This finding directly supports the use of chlorinated derivatives like 3-(chloromethyl)-1,2,5-thiadiazole as more controllable intermediates compared to their brominated counterparts, which are prone to forming complex mixtures due to over-halogenation [2].

Synthetic Methodology Process Chemistry Reaction Selectivity

A Key Intermediary Role in Drug Discovery: Sourcing for Kinase Inhibitor and PROTAC Development

The 1,2,5-thiadiazole scaffold, to which 3-(chloromethyl)-1,2,5-thiadiazole provides a reactive handle, is a recognized privileged structure in medicinal chemistry. Derivatives of 1,2,5-thiadiazoles are reported to exhibit potent anticancer activity; for example, certain 2,5-disubstituted-1,3,4-thiadiazole compounds show IC50 values as low as 1.62 µM against the A549 cancer cell line [1]. More specifically, recent patent literature identifies compounds derived from the 1,2,5-thiadiazole-3-carboxylic acid building block (which can be synthesized from the 3-chloromethyl derivative) as agonists of the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR), a key target for type 2 diabetes and obesity . Furthermore, the compound's role extends to the development of PROTACs (Proteolysis Targeting Chimeras), a cutting-edge therapeutic modality, with 3-(chloromethyl)-1,2,5-thiadiazole listed as an intermediate in patents for novel CDK4/6 degraders [2].

Medicinal Chemistry Drug Discovery Chemical Biology

Validated Application Scenarios for Procuring 3-(Chloromethyl)-1,2,5-thiadiazole


High-Throughput Synthesis of Focused 1,2,5-Thiadiazole Libraries for Kinase Profiling

The compound's reactive chloromethyl group is ideal for rapid diversification. As evidenced by its reactivity with amines, thiols, and alcohols , it can be used in parallel synthesis to generate libraries of 3-substituted 1,2,5-thiadiazoles. Given the known anticancer activity of related thiadiazole scaffolds (e.g., IC50 of 1.62 µM against A549 cells [1]), these libraries are highly valuable for kinase inhibitor screening and structure-activity relationship (SAR) studies.

Process Chemistry Optimization for GIPR Agonist Key Intermediates

Patents from Eli Lilly & Co. identify 1,2,5-thiadiazole-3-carboxylic acid as a key intermediate for GIPR agonists used in treating type 2 diabetes and obesity . 3-(Chloromethyl)-1,2,5-thiadiazole is a direct precursor to this carboxylic acid. Its procurement is therefore justified for process R&D groups tasked with developing scalable, high-yielding synthetic routes to these clinically relevant candidates, leveraging the more selective chlorination chemistry inherent to the 1,2,5-thiadiazole core [2].

PROTAC Linker Chemistry: Building Heterobifunctional Degraders

The compound's utility as an intermediate in PROTAC development, specifically for CDK4/6 degraders, is documented in recent patent literature [3]. The chloromethyl handle can be used to attach the 1,2,5-thiadiazole moiety to an E3 ligase ligand or a target protein binder, serving as a critical linker component. For labs working on targeted protein degradation, this provides a validated starting point for designing and synthesizing novel heterobifunctional molecules.

Scalable Synthesis of 3-Aminomethyl-1,2,5-thiadiazole Building Blocks

Given the reported 22% yield for the analogous bromomethyl derivative under certain conditions , the chloromethyl compound presents a more economical and scalable route to key intermediates like 3-aminomethyl-1,2,5-thiadiazole. By reacting 3-(chloromethyl)-1,2,5-thiadiazole with ammonia or primary amines under standard nucleophilic substitution conditions , process chemists can achieve higher throughput and lower cost for producing this important building block, which is a common motif in biologically active molecules.

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